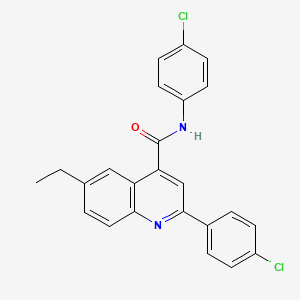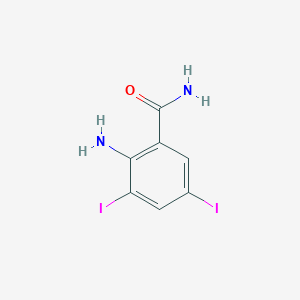
(2E)-3-(3,5-Dichloro-4-ethoxyphenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3,5-Dichloro-4-ethoxyphenyl)acrylic acid: is an organic compound characterized by the presence of a dichloro-substituted phenyl ring and an ethoxy group attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3,5-Dichloro-4-ethoxyphenyl)acrylic acid typically involves the reaction of 3,5-dichloro-4-ethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like piperidine or pyridine to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (2E)-3-(3,5-Dichloro-4-ethoxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: (2E)-3-(3,5-Dichloro-4-ethoxyphenyl)acrylic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and infections.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various organic compounds.
Mechanism of Action
The mechanism of action of (2E)-3-(3,5-Dichloro-4-ethoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
(2E)-3-(3,5-Dichloro-4-hydroxyphenyl)acrylic acid: Similar structure but with a hydroxy group instead of an ethoxy group.
3,5-Dichloro-4-ethoxybenzoic acid: Similar phenyl ring substitution but with a benzoic acid moiety.
Uniqueness: (2E)-3-(3,5-Dichloro-4-ethoxyphenyl)acrylic acid is unique due to its specific combination of dichloro and ethoxy substitutions on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(3,5-dichloro-4-ethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWCOUWEFPARFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,3'-[Benzene-1,4-diylbis(carbonylimino)]bis(6-hydroxybenzoic acid)](/img/structure/B15152131.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15152138.png)
![N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B15152153.png)
![3-Methyl-6-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15152156.png)

![1-(4-{2-[(3,5-Dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B15152167.png)
![N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B15152175.png)
![ethyl 3-({(E)-[4-(piperidin-1-yl)phenyl]methylidene}amino)benzoate](/img/structure/B15152176.png)


![2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}pyrimidine-4,6-diamine](/img/structure/B15152188.png)
![4-chloro-N-(2-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B15152194.png)
![1,6,8-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B15152205.png)
![4-methyl-N-{2-methyl-1-[4-methyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B15152219.png)
